molecular formula C16H17NO2 B379504 N-benzyl-2-(3-methylphenoxy)acetamide

N-benzyl-2-(3-methylphenoxy)acetamide

Cat. No.: B379504
M. Wt: 255.31g/mol
InChI Key: JLOZXVQJNBSKPI-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within this chemical class, characterized by the phenoxyacetamide structure, are frequently explored in medicinal chemistry and chemical biology for their potential biological activities and as key intermediates in organic synthesis . The molecular architecture, featuring an amide linkage between a benzyl group and a substituted phenoxy moiety, is commonly investigated for its interaction with various biological targets and its role in forming supramolecular structures through intermolecular hydrogen bonding . As a building block, this compound can be utilized in the synthesis of more complex molecules, including peptides and amide-based structures, where advanced coupling reagents are employed to ensure high efficiency and minimal racemization . Researchers value this chemical for constructing combinatorial libraries and studying structure-activity relationships (SAR) . This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or for household use.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-benzyl-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H17NO2/c1-13-6-5-9-15(10-13)19-12-16(18)17-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

JLOZXVQJNBSKPI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2

solubility

38.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenoxy Ring

The phenoxy moiety in N-benzyl-2-(aryloxy)acetamides significantly influences crystallinity, solubility, and intermolecular interactions. Key comparisons include:

N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide
  • Structure: A chloro substituent at the 2-position and methyl at the 4-position on the phenoxy ring.
  • Crystallography : Forms chains via N–H···O hydrogen bonding between the amide N–H and carbonyl oxygen, similar to other analogs. The chloro group introduces steric hindrance and electronic effects, altering crystal packing compared to the 3-methyl derivative .
  • Synthesis: Prepared via nucleophilic substitution of chloro-phenolic precursors with bromoacetamide intermediates, followed by benzylation .
N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide
  • Structure : Two chloro groups at the 2- and 6-positions.
N-Benzyl-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamide
  • Structure: A coumarin-derived phenoxy group with a methyl substituent.
  • Synthesis: Prepared via condensation of hydrazides with mercaptoacetic acid in the presence of ZnCl₂, yielding thiazolidinone hybrids. This method highlights the versatility of acetamide backbones in forming heterocyclic systems .

Modifications on the Benzyl Group

Variations in the benzyl group impact steric bulk and electronic properties:

N-(4-Methoxyphenyl)-2-(4-Bromophenylsulfanyl)Acetamide
  • Structure : A 4-methoxyphenyl group replaces the benzyl moiety.
N-Benzyl-2-(Nitroimidazolyl)Acetamide (Benznidazole)
  • Structure: A nitroimidazole ring replaces the phenoxy group.
  • Pharmacology : Clinically used for Chagas disease but associated with severe side effects (e.g., neuropathy, agranulocytosis). This underscores the importance of substituent choice in balancing efficacy and toxicity .

Functional Group Comparisons

Imidazole and Thiazolidinone Derivatives
  • N-Benzyl-2-(5-Oxo-4,5-Dihydro-1H-Imidazol-2-Yl)Acetamide Spectral Data: IR shows carbonyl stretches at 1747 cm⁻¹ (acetamide) and 1669 cm⁻¹ (imidazolone), distinct from phenoxy analogs . Applications: Serves as a precursor for metal-catalyzed C–H functionalization due to its N,O-bidentate directing group .
Tetrahydroisoquinoline Derivatives
  • N-Benzyl-2-(6,7-Dimethoxy-1-Substituted-Tetrahydroisoquinolin-2-Yl)Acetamides Synthesis: Multi-step routes involving alkylation, cyclization, and purification via silica chromatography (e.g., 24–82% yields) . Bioactivity: Demonstrated selectivity as orexin-1 receptor antagonists, with methoxy and alkyl substituents modulating receptor affinity .

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a typical procedure, benzylamine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, followed by the addition of 3-methylphenoxyacetyl chloride under inert atmosphere at 0–5°C. A base, such as triethylamine or potassium carbonate, is used to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 4–6 hours, after which the solvent is evaporated, and the crude product is purified via crystallization using hexane/ethyl acetate (1:1 v/v).

Key challenges include the instability of acyl chlorides, which may require in situ preparation. For example, 3-methylphenoxyacetyl chloride can be synthesized by reacting 3-methylphenoxyacetic acid with thionyl chloride or oxalyl chloride. The reaction efficiency depends on the purity of the acyl chloride and the exclusion of moisture.

Nucleophilic Substitution of N-Benzyl Chloroacetamide with 3-Methylphenol

An alternative approach involves the displacement of a chloride group from N-benzyl chloroacetamide using 3-methylphenol. This two-step method first synthesizes N-benzyl chloroacetamide, followed by nucleophilic aromatic substitution.

Step 1: Synthesis of N-Benzyl Chloroacetamide

Benzylamine reacts with chloroacetyl chloride in DCM at 0°C in the presence of potassium carbonate. After stirring for 4–6 hours, the product is isolated via filtration and washed with cold water. This intermediate is critical for ensuring high reactivity in the subsequent step.

Step 2: Reaction with 3-Methylphenol

N-Benzyl chloroacetamide is refluxed with 3-methylphenol and a strong base (e.g., cesium carbonate) in dimethylformamide (DMF) for 5 hours. The base deprotonates the phenol, facilitating nucleophilic attack on the chloroacetamide. Post-reaction, the mixture is poured into water, adjusted to pH 6–7, and extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Advantages and Limitations

This method avoids handling unstable acyl chlorides directly but requires stringent temperature control during the substitution step. Reported yields for similar compounds range from 65% to 78%.

Carbodiimide-Mediated Coupling of 3-Methylphenoxyacetic Acid and Benzylamine

A less common but viable method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-methylphenoxyacetic acid for amide bond formation.

Procedure and Optimization

3-Methylphenoxyacetic acid is dissolved in DCM or tetrahydrofuran (THF) with EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP). Benzylamine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The urea byproduct is removed by filtration, and the product is purified via recrystallization.

Comparative Analysis

While this method avoids acyl chlorides, it is less efficient (yields ~50–60%) and generates more waste compared to direct acylation. It is typically reserved for small-scale syntheses or when acyl chloride precursors are unavailable.

Comparative Evaluation of Synthetic Methods

The table below summarizes the three methods, highlighting critical parameters:

Method Reagents Conditions Yield Range Key Advantages
Direct Acylation3-Methylphenoxyacetyl chloride, benzylamine0–25°C, anhydrous DCM70–85%High yield, minimal byproducts
Nucleophilic SubstitutionN-Benzyl chloroacetamide, 3-methylphenolReflux in DMF, Cs2CO365–78%Avoids acyl chloride handling
Carbodiimide Coupling3-Methylphenoxyacetic acid, EDC, DMAPRT, 12–24h50–60%No acyl chloride required

Industrial Production and Process Optimization

Large-scale synthesis prioritizes the direct acylation method due to its efficiency. Continuous flow reactors enable precise control of stoichiometry and temperature, reducing reaction times to 1–2 hours. Purification is achieved through fractional crystallization or simulated moving bed (SMB) chromatography. Environmental considerations drive solvent recovery systems, with DCM and acetonitrile recycled at >90% efficiency .

Q & A

Q. Critical Conditions :

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Temperature : N-Benzylation requires anhydrous conditions and reflux (60–80°C).
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.

Q. Table 1: Synthetic Yields Under Varied Conditions

StepSolventTemperature (°C)CatalystYield (%)
Phenolic AlkylationAcetone50K₂CO₃78
N-BenzylationTHF70NaH85
N-BenzylationDMF80TBA-Br92

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., benzyl protons at δ 4.4–4.6 ppm; methylphenoxy signals at δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 300.14 g/mol).

Q. Key Data :

  • Melting Point : 145–148°C (pure crystalline form).
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹.

Basic: What in vitro biological screening methods are used to assess its activity?

Methodological Answer:

  • Kinase Inhibition Assays : Test Src kinase inhibition using ADP-Glo™ kits (IC₅₀ values compared to KX2-391, a structural analog) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) to determine EC₅₀.

Q. Table 2: Biological Activity Profile

AssayCell Line/EnzymeIC₅₀/EC₅₀ (µM)Reference
Src Kinase InhibitionRecombinant Src0.12
CytotoxicityHCT-1162.4

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) :

  • Pyridine vs. Thiazole : Replacing pyridine (KX2-391) with thiazole reduces Src inhibition (IC₅₀ increases from 0.12 µM to 1.8 µM) due to altered π-π stacking .
  • N-Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance cytotoxicity but reduce solubility.

Q. Table 3: Substituent Effects on Activity

SubstituentSrc IC₅₀ (µM)HCT-116 EC₅₀ (µM)
-H (Parent Compound)0.122.4
-NO₂0.091.8
-OCH₃0.153.1

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from:

  • Purity : HPLC purity <95% may skew results. Validate via LC-MS.
  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀. Standardize using 10 µM ATP .
  • Cell Line Variability : Use isogenic cell lines and replicate experiments ≥3 times.

Advanced: What computational methods predict its mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models binding to Src’s substrate pocket (PDB: 2SRC). Key interactions: benzyl group with Leu273; acetamide carbonyl with Lys295 .
  • QSAR Models : Correlate logP with cytotoxicity (R² = 0.89 for derivatives).

Q. Table 4: Computational Parameters

MethodSoftwareKey Interaction Energy (kcal/mol)
DockingAutoDock Vina-9.2 (Binding Affinity)
DFT OptimizationGaussian 09HOMO-LUMO Gap: 4.1 eV

Advanced: How are synthetic byproducts analyzed and mitigated?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect N-benzyl over-alkylation (e.g., di-benzylated byproduct at m/z 408.2).
  • Mitigation : Optimize stoichiometry (benzyl bromide:amine = 1.1:1) and add scavengers (e.g., silica gel) .

Q. Table 5: Common Byproducts

Byproductm/zMitigation Strategy
Di-benzylated408.2Reduce benzyl bromide excess
Oxidized Acetamide316.1Use inert atmosphere (N₂)

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